3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline
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Overview
Description
3-Fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is a complex organic compound featuring a fluorine atom, a methyl group, and an indole ring system
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, leading to cell apoptosis .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the synthesis of certain proteins, affecting the cell cycle and leading to cell death .
Pharmacokinetics
The pharmacokinetics of similar compounds are often studied in preclinical species and human subjects to understand their bioavailability and potential as therapeutic agents .
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar indole derivatives could provide insights into the potential stability, degradation, and long-term effects on cellular function of this compound .
Dosage Effects in Animal Models
Studies on similar indole derivatives could provide insights into the potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Studies on similar indole derivatives could provide insights into the potential transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies on similar indole derivatives could provide insights into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indoles or pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Comparison with Similar Compounds
2-Methyl-1H-indole: Similar indole derivative with potential biological activity.
3-Fluoroaniline: Contains a fluorine atom, which can influence its chemical properties.
Pyridin-3-ylmethyl derivatives: Similar compounds with pyridine rings, which can affect their reactivity and biological activity.
Uniqueness: 3-Fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-14-20(18-9-2-3-10-19(18)24-14)21(15-6-5-11-23-13-15)25-17-8-4-7-16(22)12-17/h2-13,21,24-25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAQUJCPEYVPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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